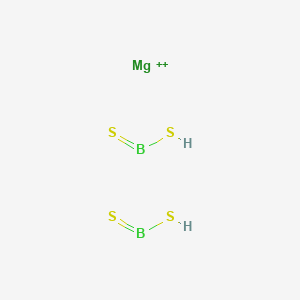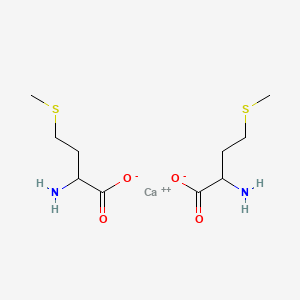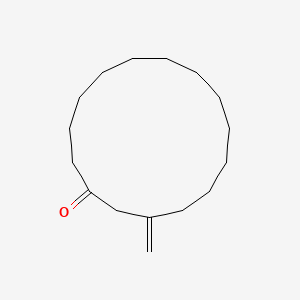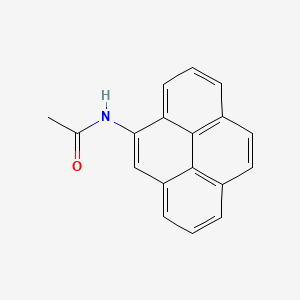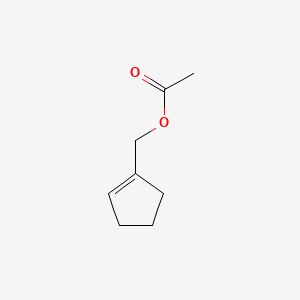
Tetrahydrofurfuryl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrofurfuryl docosanoate is an ester compound derived from tetrahydrofurfuryl alcohol and docosanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrahydrofurfuryl docosanoate can be synthesized through the esterification reaction between tetrahydrofurfuryl alcohol and docosanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydrofurfuryl docosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetrahydrofurfuryl docosanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is used in the formulation of lubricants, surfactants, and other industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tetrahydrofurfuryl docosanoate involves its interaction with molecular targets through its ester functional group. The ester linkage can undergo hydrolysis in the presence of enzymes, releasing tetrahydrofurfuryl alcohol and docosanoic acid. These products can then interact with various biological pathways, exerting their effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofurfuryl alcohol: A precursor to tetrahydrofurfuryl docosanoate, known for its use as a solvent and intermediate in organic synthesis.
Docosanoic acid: A long-chain fatty acid used in the production of esters and other derivatives.
Furfuryl alcohol: A related compound with similar chemical properties, used in the production of resins and as a solvent.
Uniqueness
This compound is unique due to its combination of a furan ring and a long-chain fatty acid ester. This structure imparts specific chemical properties, such as enhanced solubility and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
94201-64-6 |
|---|---|
Fórmula molecular |
C27H52O3 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl docosanoate |
InChI |
InChI=1S/C27H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-27(28)30-25-26-22-21-24-29-26/h26H,2-25H2,1H3 |
Clave InChI |
SSUIWAUQJQTACD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




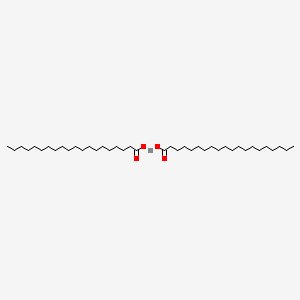
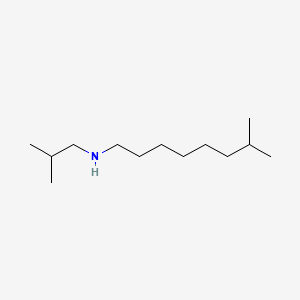

![4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)](/img/structure/B12642396.png)
![1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12642398.png)

